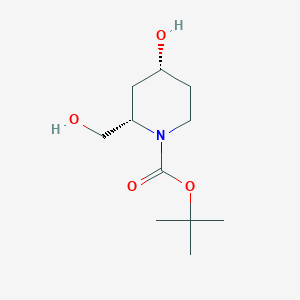![molecular formula C5H7NO3 B6152500 2,7-dioxa-5-azaspiro[3.4]octan-6-one CAS No. 2111645-46-4](/img/no-structure.png)
2,7-dioxa-5-azaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-dioxa-5-azaspiro[3.4]octan-6-one (DAAO) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. Its unique structure and properties make it an attractive choice for a variety of research projects and experiments.
Wissenschaftliche Forschungsanwendungen
2,7-dioxa-5-azaspiro[3.4]octan-6-one has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic chemistry, materials science, and biotechnology. In medicinal chemistry, this compound has been studied for its potential to be used as a drug scaffold for the development of new drugs. In organic chemistry, this compound has been studied for its potential to be used as a building block for the synthesis of other compounds. In materials science, this compound has been studied for its potential to be used as a building block for the synthesis of polymers and other materials. Finally, in biotechnology, this compound has been studied for its potential to be used as a scaffold for the synthesis of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 2,7-dioxa-5-azaspiro[3.4]octan-6-one is complex and not fully understood. However, it is believed that the interaction between the nitrogen atom and the oxygen atom in the spiro ring structure of this compound is responsible for its unique properties. This interaction is thought to be responsible for the ability of this compound to form strong hydrogen bonds with other molecules, which is believed to be the basis for its potential applications in medicinal chemistry and biotechnology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effect on the activity of enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been shown to have some effect on the expression of certain genes, such as those involved in the regulation of cell cycle progression. Finally, it has been shown to have some effect on the metabolism of certain drugs, such as methotrexate.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,7-dioxa-5-azaspiro[3.4]octan-6-one in lab experiments is its simplicity and ease of synthesis. It can be synthesized using a variety of methods, and its unique structure and properties make it an attractive choice for a variety of research projects and experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can be easily degraded if not stored properly. In addition, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,7-dioxa-5-azaspiro[3.4]octan-6-one. These include further studies on its mechanism of action, its potential applications in medicinal chemistry and biotechnology, and its potential to be used as a building block for the synthesis of other compounds. In addition, further research could be done on its potential to be used as a scaffold for the synthesis of proteins and other biomolecules. Finally, further research could be done on its potential to be used in the development of new drugs and materials.
Synthesemethoden
2,7-dioxa-5-azaspiro[3.4]octan-6-one is synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Ugi reaction. The Knoevenagel condensation reaction is a simple and efficient method for synthesizing this compound from aldehydes and ketones. The Michael addition reaction is used to synthesize this compound from enones and amines. Finally, the Ugi reaction is used to synthesize this compound from aldehydes, amines, and isocyanides.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-dioxa-5-azaspiro[3.4]octan-6-one involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-bromoethyl acetate", "2-amino-1-butanol", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-bromoethyl acetate is reacted with 2-amino-1-butanol in the presence of sodium hydride and tetrahydrofuran to form 2-(2-hydroxyethylamino)butyl acetate.", "Step 2: 2-(2-hydroxyethylamino)butyl acetate is hydrolyzed with acetic acid and water to form 2-(2-hydroxyethylamino)butanol.", "Step 3: 2-(2-hydroxyethylamino)butanol is reacted with hydrochloric acid and sodium bicarbonate to form 2-(2-chloroethylamino)butanol.", "Step 4: 2-(2-chloroethylamino)butanol is cyclized with acetic acid and sodium chloride to form 2,7-dioxa-5-azaspiro[3.4]octan-6-one." ] } | |
CAS-Nummer |
2111645-46-4 |
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



